4-tert-Butoxystyrene

概述

描述

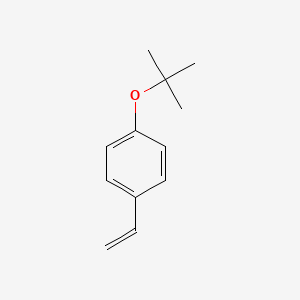

4-tert-Butoxystyrene (CAS: 95418-58-9) is a para-substituted styrene derivative with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol . It is characterized by a tert-butoxy (-O-tBu) group attached to the benzene ring, which imparts steric bulk and thermal stability. Industrially, it is produced with high purity (≥99.5%) and low metal ion content (<5 ppb), making it suitable for electronics, photoresist polymers, and advanced copolymers . Its primary role as a precursor to poly(4-hydroxystyrene) via acid-catalyzed deprotection is well-documented in polymer chemistry .

准备方法

Grignard Reagent-Mediated Synthesis

The most widely documented method for synthesizing 4-tert-Butoxystyrene involves a Grignard reaction followed by nucleophilic substitution. This approach, detailed in peer-reviewed literature, offers reproducibility and scalability.

Reaction Mechanism and Procedure

The synthesis begins with the formation of a Grignard reagent from 4-bromostyrene and magnesium turnings in anhydrous tetrahydrofuran (THF). Subsequent addition of tert-butyl peroxybenzoate facilitates the introduction of the tert-butoxy group via nucleophilic displacement.

Key Steps :

- Grignard Formation :

Nucleophilic Substitution :

Workup and Purification :

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature (Grignard) | 25–35°C (formation), 60°C (activation) |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | None (self-initiated) |

| Yield | 50% |

| Purity (HPLC) | >99% (post-distillation) |

Challenges and Optimizations

- Side Reactions : Competing polymerization of styrenic monomers is mitigated by adding inhibitors like 2,6-di-tert-butyl-4-methylphenol (ionol).

- Scalability : Industrial adaptations use continuous-flow reactors to enhance heat dissipation and reduce decomposition risks.

Alternative Etherification Routes

While less common, etherification strategies have been explored for related tert-butoxy aromatic compounds. A Chinese patent (CN1603293A) outlines a method for synthesizing 4-tert-butoxy chlorobenzene, which could theoretically be adapted for styrenic systems.

Patent Methodology Overview

- Reactants : Para-chlorophenol and isobutene.

- Catalyst : Sulfuric acid (30–98%) with benzyltriethylammonium chloride.

- Solvent : Benzene, toluene, or xylene.

- Conditions :

Relevance to this compound :

Though designed for chlorobenzene derivatives, this method highlights solvent and catalyst choices that could inspire styrene-specific adaptations. For instance, substituting para-chlorophenol with 4-vinylphenol might enable direct tert-butoxy group incorporation.

Comparative Analysis of Methods

Key Takeaways :

- The Grignard method remains the gold standard for this compound synthesis despite moderate yields, as it avoids halogenated intermediates.

- Etherification routes, while efficient for chlorobenzenes, require structural modifications to accommodate styrenic substrates.

Industrial Production Considerations

Raw Material Specifications

化学反应分析

Hydrolysis Reactions

4-tert-Butoxystyrene undergoes acid-catalyzed hydrolysis to yield poly(4-hydroxystyrene) (PHS), a critical polymer in photoresists and epoxy curing agents.

Reaction Conditions :

-

Reagent : Hydrochloric acid (HCl)

-

Solvent : Tetrahydrofuran (THF) or dichloromethane

-

Temperature : Room temperature to 60°C

Mechanism :

The tert-butoxy group (-O-t-Bu) is cleaved under acidic conditions, replacing it with a hydroxyl group (-OH). This reaction preserves the polymer backbone while introducing phenolic functionality.

Research Findings :

-

Hydrolysis induces morphological changes in block copolymers. Non-hydrolyzed poly(this compound) (PtBOS) lacks microphase separation, but hydrolyzed PtBOS forms lamellar or cylindrical structures, as observed via TEM and SAXS .

-

Domain spacing (D) increases with hydrolysis conversion rate (f_H), reaching a critical threshold (f_H,c) where chain stretching perpendicular to lamellar interfaces occurs .

Anionic Polymerization

PtBOS is synthesized via living anionic polymerization, enabling precise control over molecular weight and architecture.

Typical Conditions :

Key Applications :

-

Synthesis of diblock copolymers (e.g., poly(styrene-block-4-tert-butoxystyrene), StB) .

-

Post-hydrolysis conversion to poly(styrene-block-4-hydroxystyrene) (SH) for hydrogen-bonded supramolecular structures .

Cationic Polymerization

PtBOS also undergoes cationic polymerization, facilitated by its electron-donating tert-butoxy group.

Conditions :

-

Initiator : Lewis acids (e.g., BF₃·OEt₂)

-

Solvent : Non-polar solvents (e.g., hexane)

-

Outcome : High-molecular-weight polymers with narrow dispersity (Đ < 1.2) .

Diblock Copolymers

Findings :

-

Morphological Control : Hydrolysis of StB to SH induces microphase separation, transitioning from disordered to lamellar/cylindrical structures .

-

Polymerization-Induced Self-Assembly (PISA) : RAFT dispersion polymerization of PtBOS in ethanol/water yields nanoparticles with inverse bicontinuous phases, critical for advanced material design .

Photoresist Materials

PtBOS-derived PHS is integral to photolithography due to its solubility switch upon exposure to UV light.

Surfactants and Micelles

-

Hexane-Soluble Surfactants : PtBOS forms micelles in non-polar solvents, enabling templating for nanomaterials .

-

Stimuli-Responsive Systems : PtBOS-b-PSt diblock copolymers exhibit photolysis-induced micellization in selective solvents.

Reaction Optimization Data

| Reaction Type | Initiator/Catalyst | Solvent | Temp (°C) | Conversion (%) | Product |

|---|---|---|---|---|---|

| Anionic Polymerization | s-BuLi | THF | -78 | >95 | PtBOS |

| Hydrolysis | HCl | THF/H₂O | 25–60 | 98 | PHS |

| Cationic Polymerization | BF₃·OEt₂ | Hexane | 0–25 | 90 | High MW PtBOS |

| RAFT Polymerization | PDMA macro-CTA | Ethanol/H₂O | 70 | >99 | PDMA-b-PtBOS nanoparticles |

Mechanistic Insights

科学研究应用

Polymer Synthesis

Block Copolymer Formation

4-tBS can be polymerized to form block copolymers, which exhibit unique phase separation properties. For instance, poly(4-tert-butoxystyrene-block-4-hydroxystyrene) has been synthesized through hydrolysis, allowing for the creation of materials with tailored properties for specific applications such as drug delivery systems and smart materials. The conversion from 4-tBS to poly(4-hydroxystyrene) enhances the polar characteristics of the polymer, facilitating interactions with other polar substances .

Self-Assembly in Nanostructures

Research has demonstrated that 4-tBS can be used in polymerization-induced self-assembly processes to create nanoparticles with inverse bicontinuous structures. These structures are beneficial for applications in drug delivery and catalysis due to their high surface area and tunable porosity .

Nanotechnology Applications

Nanoporous Materials

The microphase-separated structures formed from block copolymers containing 4-tBS are promising for developing nanoporous materials. These materials can serve as templates for synthesizing nanoparticles or as scaffolds in catalysis and sensor applications .

Conductive Nanocomposites

Incorporating 4-tBS into conductive nanocomposites enhances electrical conductivity while maintaining mechanical integrity. This application is particularly relevant in the development of flexible electronics and sensors .

Biomedical Applications

Drug Delivery Systems

The ability to modify the hydrophilicity of polymers derived from 4-tBS allows for the development of drug delivery systems that can respond to environmental stimuli (e.g., pH changes). The conversion of non-polar poly(this compound) to polar derivatives enables better solubility and interaction with biological molecules, enhancing drug bioavailability .

Tissue Engineering Scaffolds

Polymers synthesized from 4-tBS are being explored as scaffolding materials in tissue engineering. Their biocompatibility and tunable mechanical properties make them suitable candidates for supporting cell growth and tissue regeneration .

Case Studies

作用机制

The mechanism by which 4-tert-Butoxystyrene exerts its effects is primarily through its ability to undergo polymerization and form micelles. The molecular targets and pathways involved include the formation of Grignard reagents and subsequent reactions with peroxides to form the desired polymer structures .

相似化合物的比较

Comparison with Structurally Similar Styrene Derivatives

Structural and Chemical Properties

Key Observations:

- Steric Effects : The tert-butyl group in this compound significantly slows polymerization rates compared to smaller substituents (e.g., -O-acetyl or -O-methyl) due to steric hindrance .

- Thermal Stability : The tert-butoxy group decomposes at higher temperatures (~200°C), whereas acetoxy and methoxy groups degrade at lower temperatures, impacting copolymer thermal profiles .

- Deprotection Efficiency : Acidic hydrolysis of this compound to poly(4-hydroxystyrene) is near-quantitative (>95% yield), whereas 4-acetoxystyrene requires basic conditions and yields less stable intermediates .

Polymerization Behavior

Key Observations:

- Anionic Polymerization : this compound requires low temperatures (-40°C to -60°C) and butyllithium initiators to achieve narrow PDIs (1.1–1.2), whereas 4-acetoxystyrene exhibits broader molecular weight distributions .

- Copolymer Properties : Block copolymers of this compound show higher glass transition temperatures (Tg) than random copolymers due to reduced chain mobility .

Key Observations:

生物活性

4-tert-Butoxystyrene is an organic compound that has garnered attention in various fields, particularly in polymer chemistry and biological activity studies. The compound's structure allows it to participate in different chemical reactions, leading to the synthesis of various derivatives that exhibit significant biological properties. This article delves into the biological activity of this compound, highlighting its antibacterial effects, potential applications in agriculture, and relevant case studies.

This compound is characterized by the presence of a tert-butoxy group attached to a styrene backbone. Its chemical formula is C12H16O2, and it can be synthesized through various organic reactions, including anionic polymerization and copolymerization techniques.

Biological Activity Overview

The biological activity of this compound and its derivatives has been studied extensively. Key findings include:

- Antibacterial Activity : Compounds derived from this compound exhibit notable antibacterial properties against various strains of bacteria, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Insecticidal Properties : Some derivatives have shown insecticidal activity, particularly against pests like Myzus persicae (green peach aphid) and Alphitobius diaperinus (lesser mealworm), indicating potential agricultural applications .

Antibacterial Effects

A study evaluated the antibacterial activity of several derivatives synthesized from this compound. The results are summarized in the following table:

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| Ethyl (4-tert-butylcyclohexylidene)acetate | Bacillus subtilis | Strong |

| Bromolactone 5 | Staphylococcus aureus | Moderate |

| Bromolactone 5 | Escherichia coli | Weak |

The strongest bacteriostatic effect was observed against Bacillus subtilis, with a significant inhibition of growth noted for the other strains .

Insecticidal Activity

The insecticidal properties of this compound derivatives were also investigated. The findings indicated:

- Attractant Properties : Certain compounds showed attractant properties for larvae of Alphitobius diaperinus, which could be leveraged for pest control strategies.

- Feeding Deterrent Activity : The same compounds displayed weak feeding deterrent effects against adult insects, suggesting that they could be used in integrated pest management systems .

Case Studies

- Synthesis and Evaluation : A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The research highlighted that modifications to the tert-butoxy group significantly influenced the antibacterial and insecticidal activities .

- Polymer Applications : Research into polymers derived from this compound has shown that these materials exhibit enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications .

常见问题

Basic Questions

Q. What spectroscopic methods are recommended for confirming the identity of synthesized 4-tert-Butoxystyrene?

- Answer : Confirm identity using -NMR, -NMR, and FT-IR spectroscopy. Compare observed peaks with literature data for tert-butyl (δ ~1.3 ppm, singlet for 9H) and vinyl protons (δ ~5.2–6.7 ppm for CH=CH). Cross-validate using SciFinder or Reaxys to verify spectral matches for CAS 95418-58-9 . Purity can be assessed via GC-MS or HPLC with UV detection.

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

- Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Include detailed reaction conditions (temperature, catalyst, solvent, reaction time).

- Report yields (isolated and calculated) and characterize all new compounds with spectral data.

- For known compounds, cite prior syntheses (e.g., catalytic epoxidation studies) and confirm analytical consistency .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in sealed containers away from oxidizers. Dispose of waste via licensed chemical disposal services, as improper handling may release hazardous byproducts (e.g., aldehydes under oxidative conditions) .

Advanced Research Questions

Q. How can researchers address unexpected isomerization of this compound epoxide derivatives during catalytic oxidation?

- Answer : Epoxide-to-aldehyde isomerization (observed in Ru-catalyzed aerobic oxidation) can be mitigated by:

- Lowering reaction temperatures to reduce thermal rearrangement.

- Using stabilizing solvents (e.g., dichloromethane instead of polar aprotic solvents).

- Monitoring reaction progress via quantitative -NMR with internal standards (e.g., mesitylene) to detect intermediates early .

Q. What analytical strategies resolve contradictions in reactivity data for this compound under varying catalytic systems?

- Answer :

- Perform kinetic studies to compare reaction rates (e.g., Hammett plots for electronic effects).

- Use DFT calculations to model transition states and identify steric/electronic factors (tert-butyl groups may hinder catalyst access).

- Validate findings via controlled experiments (e.g., substituent effects on epoxidation yields) .

Q. How should researchers design experiments to study the steric effects of the tert-butyl group in this compound polymerization?

- Answer :

- Compare polymerization rates/mechanisms with analogs (e.g., 4-methylstyrene vs. This compound).

- Use SEC/GPC to analyze molecular weight distributions and DSC for thermal stability.

- Conduct X-ray crystallography or computational modeling to visualize steric hindrance .

Q. Methodological Best Practices

Q. What steps ensure reliable data when characterizing this compound derivatives?

- Answer :

- Triangulate Combine NMR, HRMS, and IR for structural confirmation.

- Replicate syntheses to assess yield variability.

- Archive raw data (e.g., NMR FIDs) and metadata (instrument parameters) for peer review .

Q. How can researchers validate the purity of this compound for kinetic studies?

- Answer :

- Use column chromatography or recrystallization for purification.

- Confirm purity via melting point (if solid) or -NMR integration (absence of extraneous peaks).

- Cross-check with independent analytical labs if discrepancies arise .

Q. Data Contradiction and Interpretation

Q. Why might reported catalytic efficiencies for this compound epoxidation vary across studies?

- Answer : Variations arise from:

- Catalyst loading differences (e.g., Ru vs. Mn complexes).

- Solvent effects (polarity, coordinating ability).

- Oxygen pressure in aerobic systems.

- Standardize conditions (e.g., 1 atm O, 25°C) and report turnover numbers (TONs) for direct comparisons .

Q. How to reconcile conflicting spectral data for this compound oxidation products?

属性

IUPAC Name |

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNSWBVXHLTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95418-60-3 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95418-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30341978 | |

| Record name | 4-tert-Butoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95418-58-9 | |

| Record name | 1-(1,1-Dimethylethoxy)-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95418-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。